molecular formula C5H6BrN3O3 B1378721 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol CAS No. 1429309-32-9

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1378721
CAS No.: 1429309-32-9
M. Wt: 236.02 g/mol
InChI Key: LOQUSLBXRGRGKO-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C5H6BrN3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromo-5-nitropyrazole with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained as a white to yellow solid .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
  • 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
  • 2-(4-Chloro-5-nitro-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for diverse chemical transformations and potential therapeutic applications that may not be achievable with similar compounds .

Properties

IUPAC Name

2-(4-bromo-5-nitropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUSLBXRGRGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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